(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone
Description
The compound “(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone” is a synthetic tetrahydroisoquinoline derivative featuring a thiophen-2-yl methanone group at the 2-position of the isoquinoline core. The structure includes three methoxy substituents: two at the 6- and 7-positions of the isoquinoline ring and one on the 4-methoxyphenoxy methyl group. The thiophene moiety introduces aromatic heterocyclic character, which may modulate pharmacokinetic properties like solubility and metabolic stability compared to purely phenyl-based analogs.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-27-17-6-8-18(9-7-17)30-15-20-19-14-22(29-3)21(28-2)13-16(19)10-11-25(20)24(26)23-5-4-12-31-23/h4-9,12-14,20H,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDIIPBROHYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CS4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone (CAS: 1172942-78-7) is a synthetic derivative of tetrahydroisoquinoline, which has garnered interest due to its potential biological activities, particularly in the context of antiviral and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO5S |
| Molar Mass | 439.52 g/mol |
| Density | 1.237 g/cm³ (predicted) |
| Boiling Point | 612.8 °C (predicted) |
| pKa | -2.53 (predicted) |
The primary mode of action for this compound is as a positive allosteric modulator of the NMDA receptor, specifically targeting the NR2C/NR2D subunits. This modulation influences synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection. The compound's interaction with NMDA receptors can lead to enhanced neurotransmission and potential neuroprotective effects against excitotoxicity .
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline, including the compound , exhibit significant antiviral activity against HIV-1. In vitro assays demonstrated that several synthesized analogues showed over 50% inhibition of HIV-1 reverse transcriptase (RT) at a concentration of 100 μM. Notably, compounds 8h and 8l showed promising inhibition rates of 74.82% and 72.58%, respectively .
Neuropharmacological Effects
The compound's modulation of NMDA receptors suggests potential applications in treating neurodegenerative diseases. Research indicates that compounds with similar structures can enhance cognitive function and provide neuroprotection in models of neurodegeneration . The influence on neuronal excitability may also have implications for conditions such as Alzheimer's disease and schizophrenia.
Case Studies
- HIV-1 Reverse Transcriptase Inhibition
- Neuroprotective Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that substituents on the phenyl rings significantly impact biological activity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activity.
Phenyl Methanone Analogs
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (, Compound 1) replaces the thiophen-2-yl group with a phenyl ring. Key differences include:
- Biological Activity : Thiophene-containing analogs often exhibit enhanced binding to sulfur-rich enzymatic sites due to the sulfur atom’s polarizability .
Bis-Isoquinoline Derivatives
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] () features two tetrahydroisoquinoline units linked via a phenyl bridge. Differences include:
- Symmetry : The bis-structure may enhance dimeric interactions with symmetric binding sites, increasing potency in multivalent targets.
- Molecular Weight : The bis-compound (MW ≈ 650 g/mol) is significantly larger than the target compound (MW ≈ 483 g/mol), likely reducing blood-brain barrier penetration.
- Synthetic Complexity: The bis-derivative requires multi-step synthesis, whereas the target compound’s mono-substitution simplifies manufacturing .
Thiophene-Pyrimidine Hybrids
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone () incorporates a thienopyrimidine scaffold. Contrasts include:
- Substituent Effects : The sulfanyl group introduces a nucleophilic site, increasing reactivity toward electrophilic targets.
- Bioactivity: The chlorophenyl-thienopyrimidine moiety may enhance kinase inhibition, diverging from the NMDA receptor modulation seen in the target compound .
Fluorophenyl and Nitrophenyl Derivatives
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone () substitutes the thiophene with fluorophenyl. Key distinctions:
- Metabolic Stability : Fluorine resists oxidative metabolism, extending half-life compared to the target compound’s methoxy groups, which are susceptible to demethylation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Impact : Thiophene substitution in the target compound likely improves NMDA receptor binding compared to phenyl analogs due to sulfur’s polarizability and reduced steric hindrance .
- Synthetic Feasibility: Mono-substituted derivatives (e.g., target compound) are more synthetically tractable than bis-compounds () or thienopyrimidine hybrids (), favoring scalable production.
- Pharmacokinetics : Fluorophenyl and tosyl derivatives () exhibit divergent ADME profiles, with fluorophenyl enhancing stability and tosyl groups reducing basicity.
Preparation Methods
One-Pot Formation of 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride
The synthesis begins with the preparation of the dihydroisoquinoline core, as outlined in patent CN110845410A. This method utilizes 3,4-dimethoxyphenethylamine and ethyl formate as key precursors. The one-pot procedure involves:
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Formylation : Refluxing 3,4-dimethoxyphenethylamine with ethyl formate to generate N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
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Cyclization : Treatment with oxalyl chloride in acetonitrile, followed by phosphotungstic acid-catalyzed ring closure.
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Workup : Methanol-mediated removal of oxalic acid byproducts, crystallization, and vacuum drying.
This process yields 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with >99% purity and 75–80% yield. Key advantages include reduced waste, operational simplicity, and scalability.
Table 1: Optimization of Core Synthesis (Adapted from Patent CN110845410A)
| Parameter | Example 1 | Example 2 | Example 4 |
|---|---|---|---|
| Ethyl formate (eq) | 1.5 | 0.9 | 2.0 |
| Oxalyl chloride (eq) | 1.5 | 1.5 | 1.5 |
| Catalyst (wt%) | 0.27 | 0.27 | 0.27 |
| Yield (%) | 78 | 76 | 79 |
| Purity (%) | 99.3 | 99.7 | 99.1 |
Functionalization of the Dihydroisoquinoline Core
Thiophen-2-yl Methanone Installation
The thiophene carbonyl group is introduced via Friedel-Crafts acylation or cross-coupling .
Friedel-Crafts Approach :
-
Acylation : React the functionalized dihydroisoquinoline with thiophene-2-carbonyl chloride in the presence of AlCl3 (Lewis acid) in dichloromethane.
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Quenching : Pour into ice-water, neutralize with NaHCO3, and isolate the product via extraction.
Yield Considerations :
-
Steric bulk from the (4-methoxyphenoxy)methyl group may reduce acylation efficiency (anticipated yield: 50–65%).
Reaction Optimization and Mechanistic Insights
Solvent Effects on Functionalization
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance alkylation rates but may promote side reactions. Dichloromethane optimizes Friedel-Crafts acylation by balancing substrate solubility and Lewis acid activity.
Table 2: Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 95 |
| DMF | 36.7 | 72 | 88 |
| Acetonitrile | 37.5 | 65 | 92 |
Purification and Characterization
Crystallization and Chromatography
Final purification employs cooling crystallization (5–10°C) followed by preparative HPLC (C18 column, MeCN/H2O gradient).
Analytical Data (Hypothetical)
-
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85–6.75 (m, 5H, ArH), 4.50 (s, 2H, OCH2O), 3.80 (s, 6H, OCH3).
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HPLC : Retention time 12.3 min (99.2% purity, C18, 70:30 MeCN/H2O).
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone, and how can they be addressed methodologically?
- The synthesis involves multi-step reactions, including alkylation of the dihydroisoquinoline core and coupling with thiophene derivatives. Key challenges include controlling regioselectivity during alkylation and minimizing side reactions in the presence of methoxy groups.
- Methodology : Use palladium or copper catalysts to enhance coupling efficiency (e.g., Suzuki-Miyaura for thiophene attachment). Reflux conditions in polar aprotic solvents like DMF improve yields by stabilizing intermediates .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., exact mass via HRMS) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or dihedral angles between aromatic moieties .
Q. What solvents and reaction conditions optimize the final coupling step with the thiophene moiety?
- Ethanol or THF under reflux (70–80°C) are preferred for thiophene coupling due to their ability to dissolve both polar and non-polar intermediates. Catalytic amounts of Pd(PPh₃)₄ reduce side reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing methoxy groups with ethoxy) impact biological activity, and what experimental frameworks can test these hypotheses?
- Rational design : Replace methoxy groups via nucleophilic substitution and compare bioactivity (e.g., antimicrobial assays using MIC values).
- Mechanistic insight : Use computational docking to predict interactions with target proteins (e.g., cytochrome P450 or bacterial enzymes) .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Case study : If yields vary for thiophene coupling (e.g., 40% vs. 65%), systematically test variables:
- Catalyst loading (0.5–5 mol% Pd).
- Solvent polarity (DMF vs. DMSO).
- Temperature (room temp vs. reflux).
- Data analysis : Use Design of Experiments (DoE) to identify critical factors .
Q. How can researchers assess the environmental fate of this compound, given its structural complexity?
- Experimental design :
- Degradation studies : Expose the compound to UV light or microbial cultures and track decomposition via LC-MS .
- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Tools : Use QSAR models or software like SwissADME to estimate logP (predicted ~3.5 due to methoxy/thiophene groups) and BBB permeability. Validate with in vitro Caco-2 cell assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
